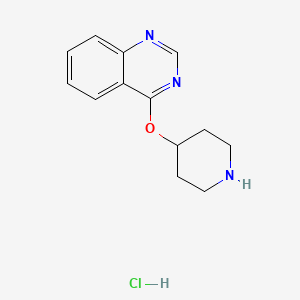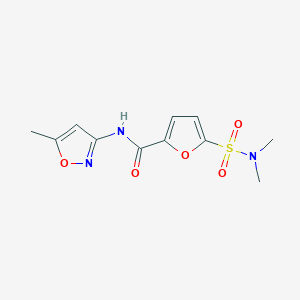
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide, also known as DMSF, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that is known to have several biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide' involves the reaction of 5-methylisoxazol-3-ylamine with furan-2-carboxylic acid, followed by the addition of N,N-dimethylsulfamide and activation with a coupling agent such as EDC or DCC. The resulting intermediate is then treated with a dehydrating agent such as thionyl chloride to form the final product.
Starting Materials
5-methylisoxazol-3-ylamine, furan-2-carboxylic acid, N,N-dimethylsulfamide, coupling agent (e.g. EDC or DCC), thionyl chloride
Reaction
Step 1: React 5-methylisoxazol-3-ylamine with furan-2-carboxylic acid in the presence of a coupling agent (e.g. EDC or DCC) to form the amide intermediate., Step 2: Add N,N-dimethylsulfamide to the reaction mixture and activate with a coupling agent., Step 3: Allow the reaction to proceed to completion, then quench with water., Step 4: Treat the resulting intermediate with a dehydrating agent such as thionyl chloride to form the final product., Step 5: Purify the product by recrystallization or chromatography.
作用机制
The mechanism of action of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is also known to act as a nucleophile and react with electrophilic compounds, such as reactive oxygen species (ROS), to form stable adducts.
生化和生理效应
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has also been shown to inhibit the activity of metalloproteinases and proteases, which are involved in the breakdown of extracellular matrix proteins. In addition, 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has been found to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is also relatively inexpensive and can be used in a wide range of experiments. However, there are also some limitations to the use of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide. It is known to have some toxic effects, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide. One area of research is to further investigate the mechanism of action of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide. This could help to identify new targets for the compound and improve its effectiveness. Another area of research is to explore the use of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide in the treatment of various diseases, such as cancer and inflammation. Finally, there is also potential for the development of new derivatives of 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide with improved properties and effectiveness.
科学研究应用
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been found to inhibit the activity of several enzymes, including carbonic anhydrase, metalloproteinases, and proteases. 5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide has also been shown to have anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
5-(dimethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c1-7-6-9(13-19-7)12-11(15)8-4-5-10(18-8)20(16,17)14(2)3/h4-6H,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSVGJPABUIPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N,N-dimethylsulfamoyl)-N-(5-methylisoxazol-3-yl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

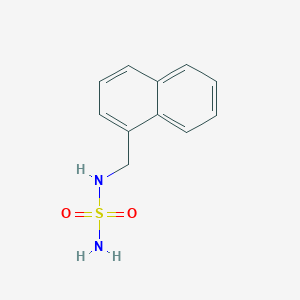
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2852464.png)
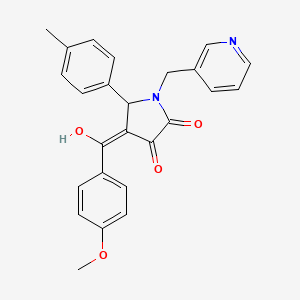
![(1R,5S)-3-(methylthio)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2852466.png)
![1-{5-[4-(benzyloxy)phenyl]-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2852472.png)
![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2852473.png)
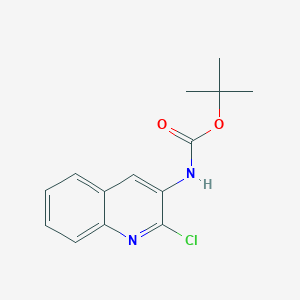
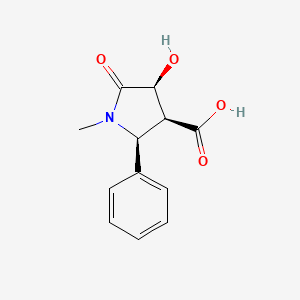
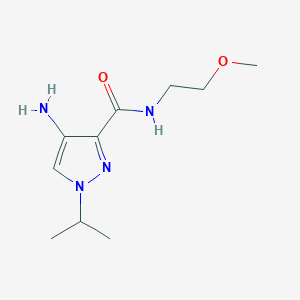
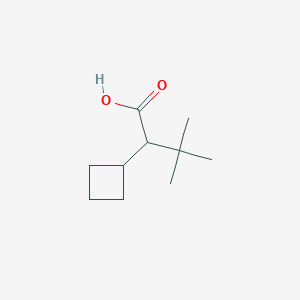
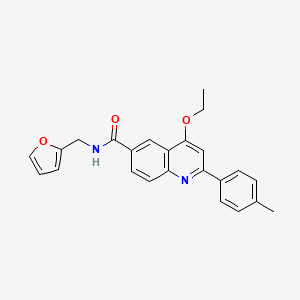
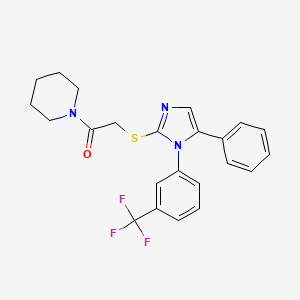
![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2852484.png)
